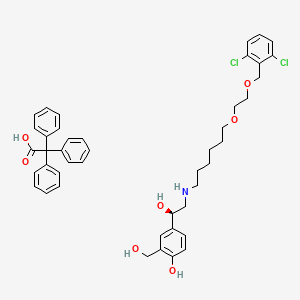

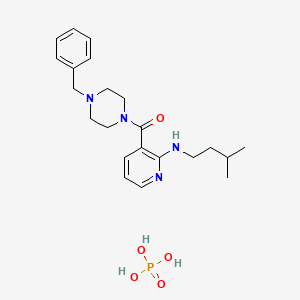

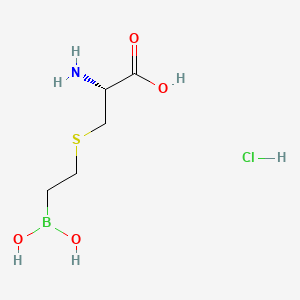

![molecular formula C20H24N2O7 B560254 N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide;(E)-but-2-enedioic acid CAS No. 527680-57-5](/img/structure/B560254.png)

N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide;(E)-but-2-enedioic acid

Descripción general

Descripción

PHA 568487 es un agonista selectivo del receptor nicotínico de acetilcolina alfa-7. Este compuesto ha demostrado potencial en la reducción de la neuroinflamación y el estrés oxidativo, convirtiéndolo en un tema de interés en varios campos de investigación científica .

Mecanismo De Acción

PHA 568487 ejerce sus efectos uniéndose selectivamente al receptor nicotínico de acetilcolina alfa-7. Esta unión conduce a la activación del receptor, que a su vez modula varias vías celulares. Se ha demostrado que el compuesto aumenta la expresión de genes antioxidantes y disminuye el estrés oxidativo y la inflamación. Los objetivos moleculares y las vías involucradas incluyen la fosforilación de NF-κB p65 y la expresión de NADPH oxidasa .

Análisis Bioquímico

Biochemical Properties

PHA 568487 interacts with the α7nAChR, a type of nicotinic acetylcholine receptor . It has been found to reduce neuroinflammation and oxidative stress . The compound can rapidly penetrate the blood-brain barrier .

Cellular Effects

PHA 568487 has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by reducing neuroinflammation and oxidative stress . It also has an impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

PHA 568487 exerts its effects at the molecular level primarily through its interaction with the α7nAChR . It acts as a selective agonist for this receptor, leading to a reduction in neuroinflammation and oxidative stress .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of PHA 568487 have been observed over time. Despite promising immunomodulatory effects in the acute inflammatory air pouch model, it did not affect infarct size or cardiac function after a permanent occlusion model of acute myocardial infarction in mice .

Dosage Effects in Animal Models

In animal models, the effects of PHA 568487 vary with different dosages . For instance, in a study involving C57BL/6J male mice, injection of PHA 568487 yielded the best effect on infarct volume and behavior tests .

Metabolic Pathways

The principal biotransformation of PHA 568487 involves the oxidation of the benzo[1,4]dioxane moiety, followed by subsequent oxidation to a range of secondary metabolites . The carboxylic acids resulting from the oxidative cleavage of the dioxane ring were the principal metabolites observed in the plasma, urine, and hepatocyte incubations across all species .

Transport and Distribution

PHA 568487 is orally active and can rapidly penetrate the blood-brain barrier . This suggests that it can be transported and distributed within cells and tissues effectively.

Subcellular Localization

Given its ability to rapidly penetrate the blood-brain barrier , it can be inferred that it may localize in the brain cells where it interacts with the α7nAChR .

Métodos De Preparación

La síntesis de PHA 568487 implica la preparación de un derivado de quinuclidinaLas condiciones de reacción a menudo implican el uso de solventes orgánicos y catalizadores para facilitar la formación del producto deseado .

Análisis De Reacciones Químicas

PHA 568487 se somete a varios tipos de reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo usando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, típicamente usando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.

Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro, a menudo usando reactivos como halógenos o nucleófilos.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen solventes orgánicos, catalizadores y temperaturas controladas. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados .

Aplicaciones Científicas De Investigación

PHA 568487 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como una herramienta para estudiar las propiedades y funciones del receptor nicotínico de acetilcolina alfa-7.

Biología: Investigado por su potencial para reducir la neuroinflamación y el estrés oxidativo en varios modelos biológicos.

Medicina: Explorado por su potencial terapéutico en el tratamiento de afecciones como la esquizofrenia, la obesidad, la diabetes y las enfermedades cardiovasculares .

Comparación Con Compuestos Similares

PHA 568487 se compara con otros compuestos similares, como:

GTS-21: Otro agonista del receptor nicotínico de acetilcolina alfa-7 con un potencial terapéutico similar.

PNU 282987: Conocido por su capacidad para apoyar la supervivencia de las células beta pancreáticas en condiciones de estrés.

PHA 568487 es único en su rápida penetración en el cerebro y su actividad agonista selectiva, lo que lo convierte en una herramienta valiosa para la investigación y las aplicaciones terapéuticas potenciales .

Propiedades

IUPAC Name |

N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide;(E)-but-2-enedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O3.C4H4O4/c19-16(17-13-10-18-5-3-11(13)4-6-18)12-1-2-14-15(9-12)21-8-7-20-14;5-3(6)1-2-4(7)8/h1-2,9,11,13H,3-8,10H2,(H,17,19);1-2H,(H,5,6)(H,7,8)/b;2-1+/t13-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYQZUGYJVHHHEE-QDSMGTAFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(C2)NC(=O)C3=CC4=C(C=C3)OCCO4.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2CCC1[C@H](C2)NC(=O)C3=CC4=C(C=C3)OCCO4.C(=C/C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

527680-57-5 | |

| Record name | PHA-568487 fumarate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0527680575 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PHA-568487 FUMARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XFL65583PD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of PHA 568487?

A1: PHA 568487 functions as a selective agonist of the alpha 7 nicotinic acetylcholine receptor (α7nAChR). [, , , , , , , , , , ] This means it binds to and activates this specific receptor subtype, leading to downstream effects primarily related to modulation of inflammatory responses.

Q2: What are the potential therapeutic benefits of targeting the α7nAChR with PHA 568487?

A2: Research suggests that activation of the α7nAChR with PHA 568487 may offer therapeutic benefits in conditions characterized by neuroinflammation and brain injury. Studies in rodent models of ischemic stroke, bone fracture, and even a subchronic model of cognitive impairment in schizophrenia have shown that PHA 568487 can reduce neuroinflammation, oxidative stress, and improve cognitive and motor function. [, , , , , , , ]

Q3: Has PHA 568487 demonstrated efficacy in models of acute myocardial infarction?

A3: While PHA 568487 shows promise in dampening inflammation in an acute inflammatory air pouch model, a study using a permanent occlusion model of acute myocardial infarction in mice did not find a significant effect on infarct size or cardiac function. [] More research is needed to determine if this translates to other models or if different agonists of the α7nAChR could yield different outcomes.

Q4: What is the impact of PHA 568487 on immune cells?

A4: PHA 568487 exhibits anti-inflammatory effects on immune cells. In vitro studies using peripheral blood mononuclear cells (PBMCs) from patients with coronary artery disease showed that PHA 568487 significantly decreased the production of various pro-inflammatory cytokines, including TNF-α, IL-1β, and others, when challenged with lipopolysaccharide (LPS). []

Q5: Are there any imaging techniques used to study the effects of PHA 568487 in vivo?

A5: Yes, researchers have employed positron emission tomography (PET) imaging to investigate the effects of PHA 568487 in vivo. Studies have utilized radiotracers like [18F]DPA-714 and [18F]BR-351 to visualize and quantify changes in neuroinflammation and matrix metalloproteinase activity, respectively, following treatment with PHA 568487 in animal models of stroke. [, ]

Q6: How is PHA 568487 metabolized in different species?

A6: Metabolism studies of PHA 568487 have been conducted in various species, including rats, dogs, and monkeys. Results reveal that the primary metabolic pathway involves oxidation of the benzo[1,4]dioxane moiety, followed by further oxidation to secondary metabolites. The carboxylic acid derivatives resulting from oxidative cleavage of the dioxane ring are identified as major metabolites in plasma, urine, and hepatocyte incubations across species. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

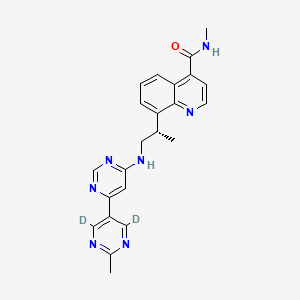

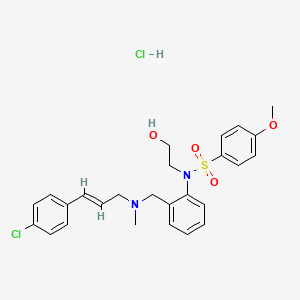

![(11R,15S)-5-anilino-4-[[4-(6-fluoropyridin-2-yl)phenyl]methyl]-8-methyl-1,3,4,8,10-pentazatetracyclo[7.6.0.02,6.011,15]pentadeca-2,5,9-trien-7-one;phosphoric acid](/img/structure/B560171.png)

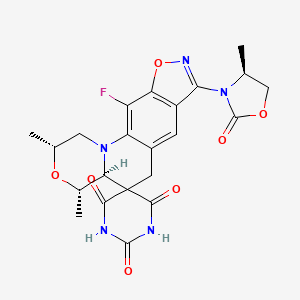

![2-(6-fluoro-2-methyl-1H-indol-3-yl)-1H-imidazo[4,5-f][1,10]phenanthroline](/img/structure/B560182.png)

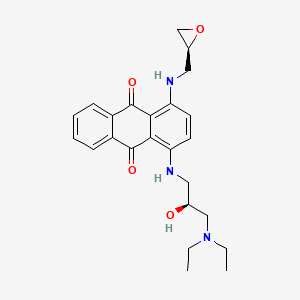

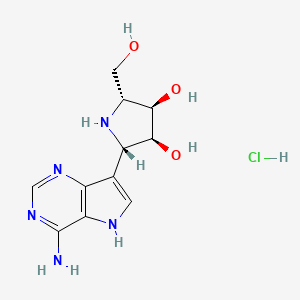

![(2R,3S,4S)-2-(3,4-dihydroxyphenyl)-4-[(2R,3R)-2-(3,4-dihydroxyphenyl)-3,7-dihydroxy-3,5-dimethyl-2,4-dihydrochromen-8-yl]-3,4-dihydro-2H-chromene-3,5,7-triol](/img/structure/B560187.png)